Calcium glycerophosphate, neurosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

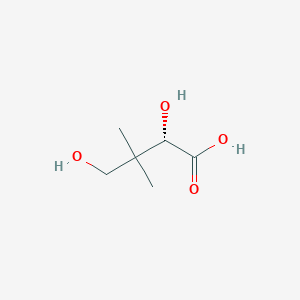

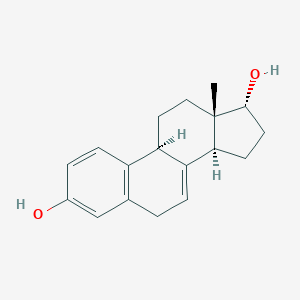

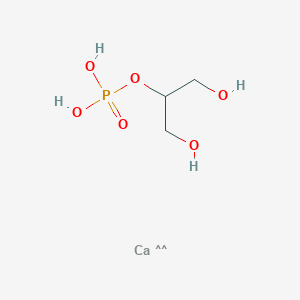

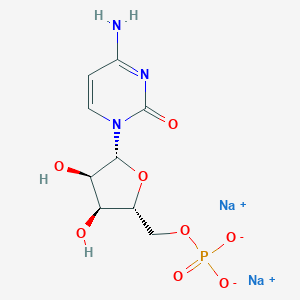

Calcium glycerophosphate, also known as CGP, is an anionic phospholipid that is used in a variety of scientific research applications. It is a major component of the cell membrane and plays an important role in signal transduction, cell signaling, and cell-cell communication. It is also used in drug delivery systems and as a drug carrier. CGP is a small molecule that is synthesized from glycerol and phosphoric acid. It is a water-soluble compound with a molecular weight of about 185.

Scientific Research Applications

Biomaterials for Bone Tissue Engineering

Calcium glycerophosphate (GPCa) is utilized as a modifier in the synthesis of polyurethane (PU) biomaterials for bone tissue scaffolds fabrication. The incorporation of GPCa into PU chains enhances the physicochemical, mechanical, and biological performance of the scaffolds, making them suitable for stimulating bone tissue regeneration .

Modifier in Polyurethane Synthesis

In the field of polymer technology, GPCa serves as a bioactive modifier to improve the properties of poly (ester ether urethane)s (PEEURs). This modification aims to achieve high biocompatibility, which is crucial for biomedical applications such as tissue engineering .

Physicochemical Property Enhancement

GPCa-modified PEEURs exhibit altered physicochemical properties. Studies using Fourier transform infrared (FTIR) and Raman spectroscopy confirm the successful incorporation of GPCa into the main PU chain, which may influence the material’s hydrophilicity and mechanical strength .

Biological Performance Improvement

The biological performance of PEEURs is significantly improved with the addition of GPCa. This enhancement is evident in the biocompatibility, short-term interactions, and calcification studies, suggesting that GPCa-modified PEEURs are promising materials for scaffold fabrication .

Mechanical Property Optimization

GPCa’s role in the mechanical property optimization of PEEURs is critical. The modifier’s presence affects the material’s elasticity and tensile strength, which are essential parameters for materials designed to mimic the mechanical behavior of bone tissue .

Influence on Gelation Mechanism

In colloidal chitosan systems, the solubility of glycerophosphate salts like GPCa influences the gelation mechanism. This aspect is crucial for the stability and usability of chitosan-based gels in various biomedical applications .

Filler in Polyurethane Composites

GPCa acts as a filler in PU composites, contributing to the material’s overall performance. Its presence can be detected through scanning electron microscopy (SEM) analysis, indicating its role in the composite structure .

Stimulant for Regenerative Medicine

As a stimulant in regenerative medicine, GPCa is explored for its potential to promote cellular activities that lead to tissue regeneration. This application is particularly relevant in the context of bone healing and repair .

Mechanism of Action

Target of Action

Calcium glycerophosphate, also known as “Glycerophosphate Calcium Salt” or “Calcium Glycerolphosphate”, primarily targets calcium channels and phosphorus metabolism in the body . It is a calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is used to treat low levels of phosphate or calcium and is an ingredient in dental products to prevent dental caries .

Mode of Action

Calcium glycerophosphate interacts with its targets by promoting plaque-pH buffering , elevating plaque calcium and phosphate levels, and directly interacting with dental mineral . It is thought to produce an anti-caries effect by increasing acid-resistance of the enamel, increasing enamel mineralization, and modifying plaque .

Biochemical Pathways

Calcium glycerophosphate affects the calcium signaling pathway in neurons . Calcium is a universal second messenger that regulates the most important activities of all eukaryotic cells . It is of critical importance to neurons as it participates in the transmission of the depolarizing signal and contributes to synaptic activity .

Pharmacokinetics

It is known that calcium-based nanomaterials can be used as calcium sources in supplements to boost osteogenesis . This suggests that calcium glycerophosphate may have similar properties, but more research is needed to confirm this.

Result of Action

The result of calcium glycerophosphate’s action is the prevention of dental caries and the treatment of low levels of phosphate or calcium . In neurons, calcium signaling is involved in synaptic signaling processes, neuronal energy metabolism, and neurotransmission .

Action Environment

The action of calcium glycerophosphate is influenced by the neuronal environment . When neurons engage in intense periods of activity, the consequent increase in energy demand can be met by the coordinated activation of glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .

properties

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPUBMINXIEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)(O)O)O.[Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol phosphate calcium salt | |

CAS RN |

58409-70-4 |

Source

|

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), calcium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is Calcium Glycerophosphate (GPCa) being investigated as a component in biomaterials for bone tissue scaffolds?

A1: Calcium Glycerophosphate (GPCa) is being explored for its potential to enhance bone tissue regeneration. [] This is because GPCa can act as a source of both calcium and phosphate ions, essential components of hydroxyapatite, the main mineral constituent of bone. By incorporating GPCa into the polyurethane matrix of scaffolds, researchers aim to create a material that can stimulate bone cell growth and promote bone tissue formation. []

Q2: How does the inclusion of Calcium Glycerophosphate (GPCa) impact the properties of polyurethane biomaterials?

A2: Research indicates that adding GPCa to polyurethane can significantly alter its characteristics, impacting its suitability for bone tissue scaffolds:

- Physicochemical Properties: The addition of GPCa can affect the hydrophilicity of the polyurethane, potentially influencing its interaction with biological fluids and cells. []

- Mechanical Properties: The mechanical strength and flexibility of the polyurethane can be modified by GPCa incorporation, aiming to achieve properties similar to natural bone. []

- Biological Performance: The presence of GPCa may stimulate bioactivity, leading to enhanced cell adhesion, proliferation, and ultimately, bone tissue regeneration. []

Q3: What enzymatic activity was observed in the trematode Leucochloridiomorpha constantiae and how was Calcium Glycerophosphate (GPCa) utilized in this research?

A3: Researchers investigating Leucochloridiomorpha constantiae focused on the localization of Alkaline Phosphatase (ALP) activity. [] This enzyme plays a crucial role in various biological processes, including phosphate metabolism. To visualize ALP activity in the parasite, researchers employed a histochemical staining method. This method utilizes Calcium Glycerophosphate as a substrate. ALP cleaves the phosphate group from GPCa, leading to the formation of insoluble calcium phosphate, which is then visualized as a colored precipitate at the site of enzyme activity. [] This technique allowed researchers to pinpoint the specific tissues and developmental stages of the parasite where ALP was most active, providing insights into its biological function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)